Cas no 83161-56-2 (Rupestonic acid)

Rupestonic acid structure
Rupestonic acid structure
Nome del prodotto:Rupestonic acid
Numero CAS:83161-56-2
MF:C15H20O3
MW:248.317504882813
CID:1998086
PubChem ID:24094149

Rupestonic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-3-oxo-1alphaH,7alphaH,10alphaH-guaia-4,11-dien-12-oic acid
    • (+)-pechueloic acid
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid
    • 2-(3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)-acrylic acid
    • Pechueloic acid
    • rupestonic acid
    • 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
    • MEGxp0_001667
    • 2-((5r,8s,8as)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl) acrylic acid
    • (5R,8S,8aS)-1,2,4,5,6,7,8,8a-Octahydro-3,8-dimethyl-α-methylene-2-oxo-5-azuleneacetic acid (ACI)
    • 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene-2-oxo-, [5R-(5α,8α,8aβ)]- (ZCI)
    • Rupestonicacid
    • 83161-56-2
    • E88596
    • HY-N3016
    • NCGC00180565-02
    • MS-23517
    • NCGC00180565-01
    • BRD-K13964656-001-01-2
    • CHEBI:183941
    • AKOS040740904
    • CS-0022973
    • SCHEMBL13250880
    • ACon1_001383
    • CHEMBL1956398
    • Rupestonate
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
    • 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
    • DA-57577
    • Rupestonic acid
    • Inchi: 1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
    • Chiave InChI: ZFHSKBJBODQVBX-AXTRIDKLSA-N
    • Sorrisi: CC1C(=O)C[C@H]2[C@H](CC[C@H](CC=12)C(=C)C(=O)O)C

Proprietà calcolate

  • Massa esatta: 248.14124450 g/mol
  • Massa monoisotopica: 248.14124450 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 445
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 54.4
  • Peso molecolare: 248.32

Rupestonic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-N3016-10mg
Rupestonic acid
83161-56-2 99.72%
10mg
¥1000 2024-04-17
MedChemExpress
HY-N3016-5mg
Rupestonic acid
83161-56-2 99.72%
5mg
¥650 2024-04-17
MedChemExpress
HY-N3016-25mg
Rupestonic acid
83161-56-2 99.72%
25mg
¥2000 2024-04-17
1PlusChem
1P01V3SF-5mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
5mg
$108.00 2024-04-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-5mg
Rupestonic acid
83161-56-2 98%
5mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-1mg
Rupestonic acid
83161-56-2 98%
1mg
¥0.00 2023-09-07
1PlusChem
1P01V3SF-25mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
25mg
$258.00 2024-04-21
1PlusChem
1P01V3SF-10mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
10mg
$147.00 2024-04-21

Rupestonic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.2 Solvents: Dichloromethane ;  50 min, 0 °C
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ;  24 h, 0 °C
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  40 min, 0 °C
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Riferimento
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.4 Solvents: Dichloromethane ;  50 min, 0 °C
1.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.4 Solvents: Dichloromethane ;  50 min, 0 °C
2.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Acetic acid ;  12 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.4 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
3.4 Solvents: Dichloromethane ;  50 min, 0 °C
3.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Solvents: Water
1.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Riferimento
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.5 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Acetic acid ;  12 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
5.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
5.2 Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
6.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
6.4 Solvents: Dichloromethane ;  50 min, 0 °C
6.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Acetic acid ;  12 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
6.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
6.2 Solvents: Water
7.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
7.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
7.4 Solvents: Dichloromethane ;  50 min, 0 °C
7.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Rupestonic acid Raw materials

Rupestonic acid Preparation Products

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd